2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine

Cross-coupling C–C bond formation Synthetic chemistry

Researchers often face low yields when coupling bulky substrates to electron-deficient triazine cores. This 2-(4-iodophenyl)-4,6-diphenyl-1,3,5-triazine compound directly addresses that bottleneck. The aryl iodide substituent provides superior oxidative addition rates in Pd-catalyzed reactions, enabling efficient, high-yield construction of complex star-shaped emitters and electron-transport materials. · Enhanced Reactivity: Significantly faster Suzuki/Sonogashira coupling versus bromo analogs, preserving sensitive substrate integrity. · Predictable Synthesis: Enables sequential functionalization for fine-tuning HOMO/LUMO levels in advanced photonic materials. · Supply Reliability: Available as a high-purity precursor with documented analytical support for repeatable device fabrication.

Molecular Formula C21H14IN3
Molecular Weight 435.3 g/mol
Cat. No. B13915337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine
Molecular FormulaC21H14IN3
Molecular Weight435.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)I)C4=CC=CC=C4
InChIInChI=1S/C21H14IN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H
InChIKeyKKJKXZFQUCTNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine?


2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 777883-39-3) is a 1,3,5-triazine derivative featuring a core ring substituted with two phenyl groups and one 4-iodophenyl group. This molecular structure positions it as a specialized organohalogen building block within the broader class of aryl-substituted s-triazines used extensively in materials science. Its iodine substituent is a critical functional handle, granting it unique versatility for constructing complex molecular architectures via cross-coupling reactions, which is a fundamental step in developing advanced organic electronic materials . The compound's characteristics extend beyond simple reactivity, with its inherent electron-deficient triazine core and aromatic substituents contributing to its electronic properties, making it a candidate for applications in photonics and electronics .

Why Bromo or Chloro Analogs Cannot Replace the Iodo Derivative


Simple substitution of the halogen atom in a 2-(4-halophenyl)-4,6-diphenyl-1,3,5-triazine scaffold leads to profound differences in reactivity that directly impact synthetic feasibility. The choice between an iodo, bromo, or chloro derivative is not arbitrary; it dictates reaction rates, catalyst compatibility, and the achievable molecular complexity. Aryl iodides are significantly more reactive in the critical oxidative addition step of palladium-catalyzed cross-coupling reactions compared to their bromo and chloro counterparts [1]. This differential reactivity means that synthetic routes optimized for the iodo compound will often fail or proceed with very low yields if the bromo analog is substituted, particularly when coupling complex, sensitive substrates. The predictable and enhanced reactivity of the C–I bond provides a quantifiable advantage in controlling reaction selectivity and maximizing product yield, making the iodo derivative the preferred starting material for high-value target synthesis [2].

Quantitative Evidence for the Iodo Derivative Over Key Analogs


Cross-Coupling Reactivity in Palladium-Catalyzed Reactions

The core differentiation of the iodo derivative stems from the established higher reactivity of aryl iodides over aryl bromides in Pd-catalyzed cross-coupling. For the oxidative addition step, which is often rate-limiting, aryl iodides are pervasively recognized as 'very facile' reactants, enabling milder conditions (e.g., lower temperatures, shorter reaction times) or successful coupling where aryl bromides fail [1]. This class-level inference means that for synthesizing complex triazine-based structures like those used in organic light-emitting diodes (OLEDs), the iodo derivative provides a critical reactivity window. In contrast, the bromo analog 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is also used in similar contexts but requires more forcing conditions or specialized catalysts to achieve comparable reactivity [2].

Cross-coupling C–C bond formation Synthetic chemistry

Versatility in Sonogashira and Suzuki Couplings

The iodine atom on the phenyl ring specifically enables high-fidelity participation in Sonogashira and Suzuki couplings, which are pivotal for constructing π-conjugated materials. The compound 2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine is explicitly noted for its use in these reactions to build more complex structures , including molecules designed for efficient OLEDs. While the analogous 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is also a building block for OLED-related compounds [1], the iodo derivative's superior leaving group ability broadens the scope of compatible coupling partners, a key advantage when incorporating sensitive electron-donating or accepting units into a final triazine-based material.

Sonogashira coupling Suzuki coupling Materials chemistry

Structure Confirmation and Purity Analysis

For specialized building blocks, verifiable purity and structure are paramount. 2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine is commercially available at a standard 95% purity (CAS 777883-39-3), with batch-specific quality control reports (e.g., NMR, HPLC, GC) accessible from suppliers . This contrasts with some suppliers of the related 2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine, where, despite a high reported purity (e.g., 98%), detailed batch data may vary. The molecular weight of the iodo derivative is 435.27 g/mol, a significant increase from the chloro derivative (343.81 g/mol), which directly reflects a different elemental composition and can be used to confirm identity through mass spectrometry . This weight difference is a simple, quantifiable parameter for identity verification.

Purity analysis Quality control Structural confirmation

Application Scenarios for 2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine


Synthesis of High-Efficiency OLED Emitters and Hosts

The superior cross-coupling reactivity provided by the iodine substituent makes this compound the preferred starting point for constructing complex, star-shaped triazine-based emitters and host materials. Unlike the bromo analog which may require harsher conditions [1], this precursor enables the sequential, high-yielding attachment of delicate donor or acceptor units via Suzuki or Sonogashira couplings . This allows researchers to efficiently synthesize a library of materials with finely tuned HOMO/LUMO levels and triplet energies, directly influencing the external quantum efficiency (EQE) of the resulting devices.

Construction of Advanced Electron-Transport Layers

Derivatives of 1,3,5-triazine are a cornerstone of electron-transport materials due to their electron-deficient nature. The 2-(4-iodophenyl) variant is a strategic precursor for synthesizing next-generation ETLs with extended π-conjugation, which enhances electron mobility and operational stability in devices like organic photovoltaics (OPVs) and perovskite solar cells. The iodine's high reactivity allows for the introduction of electroactive functional groups that cannot be efficiently installed using a chloro or bromo analog, enabling performance benchmarking against established triazine-based ETLs.

Development of Porphyrin or Phthalocyanine-Based Systems

The predictable synthetic behavior of the iodo group is critical when grafting the diphenyltriazine unit onto large, sensitive macrocycles like porphyrins or phthalocyanines. In these applications, the mild conditions possible with the iodo compound preserve the integrity of the core macrocycle, a feat that is less controllable with less reactive halides. The resulting donor-acceptor conjugates are of high interest for photocatalytic hydrogen evolution and fluorescence-based sensing, where precise molecular architecture dictates charge separation efficiency and sensor sensitivity.

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